(S)-(-)-1-Phenylpropyl isothiocyanate
Overview
Description
(S)-(-)-1-Phenylpropyl isothiocyanate is an organic compound with the molecular formula C({10})H({11})NS It is a chiral isothiocyanate, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Mechanism of Action
Target of Action
Isothiocyanates, including (S)-(-)-1-Phenylpropyl isothiocyanate, are known to interact with a variety of cellular targets. They form hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The mode of action of isothiocyanates involves their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . They also have the ability to induce Phase-2 enzymes and reduce the activity of Phase-1 enzymes involved in the conversion of procarcinogens to more cytotoxic derivatives .
Biochemical Pathways
Isothiocyanates affect various biochemical pathways. They are products of the hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Isothiocyanates are absorbed rapidly in the blood, with the peak observed 3 hours after ingestion . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid by N-acetyl transferase . This process is known as Phase II metabolism .
Result of Action
The result of the action of isothiocyanates includes their well-defined indirect antioxidant and antitumor properties . They have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to have anti-cancer potential by inhibiting carcinogenesis through several mechanisms including inhibition of carcinogen metabolism by drug-metabolizing enzymes, apoptosis of cancer cells, and cell cycle inhibition .
Biochemical Analysis
Biochemical Properties
(S)-(-)-1-Phenylpropyl isothiocyanate interacts with various enzymes, proteins, and other biomolecules. It exhibits its biological characteristics through these interactions. For instance, isothiocyanates form hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce apoptosis in cancer cells , and disrupt microtubules . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can generate reactive oxygen species to induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced via enzymatic hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family
Subcellular Localization
It is known that isothiocyanates can enter cells by facilitated passive diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(-)-1-Phenylpropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (S)-(-)-1-phenylpropan-1-amine with thiophosgene (CSCl(_{2})). The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-1-Phenylpropyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol, often at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
(S)-(-)-1-Phenylpropyl isothiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of chiral compounds.
Medicinal Chemistry: This compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Bioconjugation: It is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
(S)-(-)-1-Phenylpropyl isothiocyanate can be compared with other isothiocyanates, such as:
Phenyl isothiocyanate: Lacks the chiral center and has different reactivity and applications.
Benzyl isothiocyanate: Similar structure but with a benzyl group instead of a phenylpropyl group, leading to different chemical properties and uses.
Allyl isothiocyanate: Contains an allyl group, commonly found in mustard oil, with distinct biological activities.
The uniqueness of this compound lies in its chiral nature, which makes it valuable for the synthesis of enantiomerically pure compounds and its potential for specific biological interactions.
Properties
IUPAC Name |
[(1S)-1-isothiocyanatopropyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMIWGOGGBFNV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426965 | |
Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737001-04-6 | |
Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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